molecular formula C42H56N4O12 B14096672 Rifamycin, 3-[(1-piperazinylimino)methyl]-

Rifamycin, 3-[(1-piperazinylimino)methyl]-

Cat. No.: B14096672
M. Wt: 808.9 g/mol
InChI Key: FKKVFHDDYXJFFL-BKCGDKOPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rifamycin, 3-[(1-piperazinylimino)methyl]-: is a derivative of rifamycin, a well-known antibiotic. This compound is recognized for its potent antibacterial properties and is primarily used in the treatment of various bacterial infections, including tuberculosis. The molecular formula of this compound is C42H56N4O12 , and it has a molecular weight of 808.914 g/mol .

Chemical Reactions Analysis

Types of Reactions: Rifamycin, 3-[(1-piperazinylimino)methyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its antibacterial properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.

Scientific Research Applications

Chemistry: In chemistry, Rifamycin, 3-[(1-piperazinylimino)methyl]- is used as a reference standard in various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Biology: In biological research, this compound is utilized to study bacterial resistance mechanisms and the efficacy of new antibacterial agents. It serves as a model compound for developing new antibiotics with improved properties.

Medicine: Medically, Rifamycin, 3-[(1-piperazinylimino)methyl]- is employed in the treatment of bacterial infections, particularly tuberculosis. Its potent antibacterial activity makes it a valuable drug in the fight against resistant bacterial strains .

Industry: In the pharmaceutical industry, this compound is used in the formulation of various antibacterial drugs. Its stability and efficacy make it a preferred choice for developing new therapeutic agents.

Comparison with Similar Compounds

Uniqueness: Rifamycin, 3-[(1-piperazinylimino)methyl]- is unique due to its specific structural modifications, which enhance its antibacterial activity and stability. Its ability to inhibit bacterial RNA polymerase with high specificity makes it a valuable compound in the treatment of resistant bacterial infections.

Properties

Molecular Formula

C42H56N4O12

Molecular Weight

808.9 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C42H56N4O12/c1-20-11-10-12-21(2)41(54)45-32-27(19-44-46-16-14-43-15-17-46)36(51)29-30(37(32)52)35(50)25(6)39-31(29)40(53)42(8,58-39)56-18-13-28(55-9)22(3)38(57-26(7)47)24(5)34(49)23(4)33(20)48/h10-13,18-20,22-24,28,33-34,38,43,48-52H,14-17H2,1-9H3,(H,45,54)/b11-10+,18-13+,21-12+,44-19-/t20-,22+,23+,24+,28-,33-,34+,38+,42-/m0/s1

InChI Key

FKKVFHDDYXJFFL-BKCGDKOPSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N\N5CCNCC5)\C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCNCC5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.